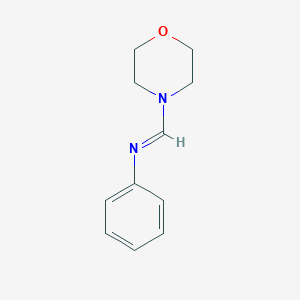
Pyridine, 4-(1-piperidinyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-(1-piperidinyl)-, 1-oxide is a heterocyclic organic compound with the molecular formula C10H14N2O It is characterized by the presence of a pyridine ring substituted with a piperidinyl group at the 4-position and an oxide group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(1-piperidinyl)-, 1-oxide typically involves the reaction of pyridine with piperidine in the presence of an oxidizing agent. One common method is the oxidation of 4-(1-piperidinyl)pyridine using hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 4-(1-piperidinyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of hydroxylated products.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-(1-piperidinyl)-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Pyridine, 4-(1-piperidinyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on proteins, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 4-(1-piperidinyl)-: Lacks the oxide group, resulting in different chemical properties and reactivity.
Pyridine, 4-(1-morpholinyl)-, 1-oxide: Contains a morpholine ring instead of a piperidine ring, leading to variations in biological activity and applications.
Pyridine, 4-(1-piperazinyl)-, 1-oxide:
Uniqueness
Pyridine, 4-(1-piperidinyl)-, 1-oxide is unique due to the presence of both the piperidinyl and oxide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
1201-72-5 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-oxido-4-piperidin-1-ylpyridin-1-ium |
InChI |
InChI=1S/C10H14N2O/c13-12-8-4-10(5-9-12)11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2 |
InChI-Schlüssel |
IEWMWCVXAPSYEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=[N+](C=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



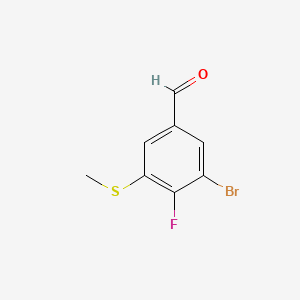
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)


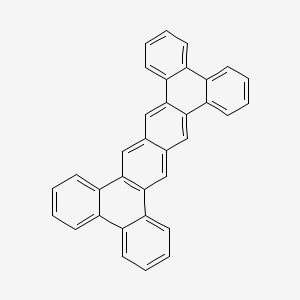
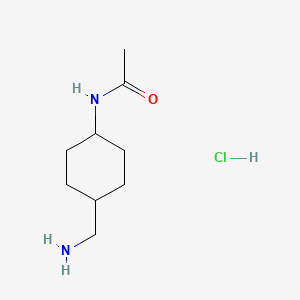
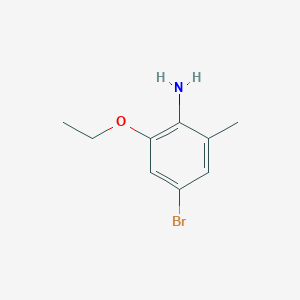
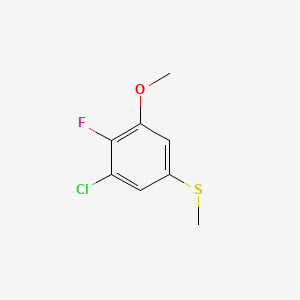

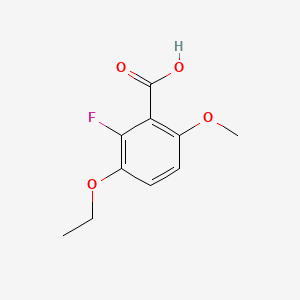
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
